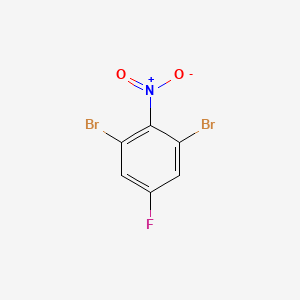

1,3-Dibromo-5-fluoro-2-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNREXXMPLVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dibromo 5 Fluoro 2 Nitrobenzene

Strategic Approaches to Regioselective Synthesis

The precise introduction of substituents onto the aromatic ring is governed by the directing effects of the groups already present. In the case of 1,3-Dibromo-5-fluoro-2-nitrobenzene, the interplay of the electron-withdrawing nitro group and the halogen atoms dictates the reactivity and regioselectivity of further substitutions. Advanced synthetic methods are employed to overcome the challenges posed by these electronic effects.

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nucleos.com This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nucleos.com The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a desired substituent.

In the context of synthesizing this compound, a plausible DoM strategy would involve a precursor containing a suitable DMG. Both fluorine and, to a lesser extent, bromine can act as DMGs. chemicalbook.comguidechem.com For instance, in a substituted bromobenzene (B47551) bearing other electron-withdrawing groups, the bromine atom can direct metalation to its ortho position. guidechem.com The choice of the organolithium base and reaction conditions, such as temperature and solvent, is critical to achieve the desired regioselectivity and prevent side reactions. wikipedia.org

A potential, though less common, approach could involve the use of the nitro group itself as a directing group under specific conditions, although its strong electron-withdrawing nature generally disfavors ortho-lithiation.

Halogen Dance Reactions in Polyhalogenated Systems

The halogen dance reaction is an intriguing isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, driven by thermodynamics. wikipedia.org This rearrangement typically occurs under basic conditions, often initiated by metalation, and can provide access to isomers that are difficult to obtain through classical substitution reactions. wikipedia.org

For the synthesis of this compound, a halogen dance reaction could potentially be employed to rearrange an isomeric precursor. For example, a precursor such as 1,2-dibromo-5-fluoro-3-nitrobenzene, if accessible, might be induced to undergo a 1,2-halogen shift to yield the desired 1,3-dibromo isomer. The feasibility of such a reaction depends on factors like the stability of the intermediate anionic species and the reaction conditions. wikipedia.org While the halogen dance is well-documented for various aromatic systems, its application to complex, polyhalogenated nitrobenzenes requires careful consideration and optimization. chemicalbook.com

Sequential Functionalization Protocols for Aromatic Derivatization

A highly practical approach to the synthesis of this compound involves the sequential introduction of the substituents onto a simpler aromatic precursor. This method allows for a more controlled synthesis by taking advantage of the directing effects of the substituents at each step.

A possible synthetic route could start with the nitration of a dibromofluorobenzene or the bromination of a fluoronitrobenzene. For instance, starting with 1,3-dibromo-5-fluorobenzene (B75295), a commercially available liquid, nitration would be the key step. sigmaaldrich.comscbt.comtcichemicals.comchemicalbook.comtcichemicals.com The directing effects of the two bromine atoms and the fluorine atom would need to be carefully considered to predict the regioselectivity of the nitration.

Alternatively, a sequential bromination of a fluoronitrobenzene precursor could be employed. For example, starting with 1-fluoro-4-nitrobenzene (B44160), the first bromination would be directed by the existing substituents. nist.govsigmaaldrich.comwikipedia.orgsigmaaldrich.com Subsequent bromination of the resulting bromofluoronitrobenzene would then lead to the final product. The challenge in this approach lies in controlling the regioselectivity of both bromination steps, especially the second one, due to the deactivating nature of the nitro group and the first bromine atom.

Precursor Design and Preparation for Targeted Synthesis

Synthesis of Fluorinated Nitrobenzene (B124822) Intermediates

Fluorinated nitrobenzenes are key precursors for the synthesis of the target molecule. Compounds like 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-fluoro-4-nitrobenzene are common starting points. sigmaaldrich.combldpharm.comnih.govaarti-industries.com These can often be prepared from the corresponding chloronitrobenzenes through a halogen exchange reaction (Halex process). wikipedia.org For example, 4-fluoronitrobenzene is synthesized from 4-nitrochlorobenzene. wikipedia.org

The synthesis of 1-fluoro-2-bromo-3-nitrobenzene has been reported via a diazotization-bromination reaction of 1-fluoro-2-amino-3-nitrobenzene. google.com This type of reaction provides a versatile method for introducing bromine at a specific position.

A multi-step synthesis of a related compound, 1-bromo-4-fluoro-3-methyl-2-nitrobenzene, starts from simpler nitrobenzene derivatives, highlighting the general approach of building up complexity in a stepwise manner.

Bromination Techniques for Electron-Deficient Aromatic Rings

The introduction of bromine atoms onto an electron-deficient aromatic ring, such as one bearing a nitro group, requires specific brominating agents and conditions. The strong deactivating effect of the nitro group makes electrophilic aromatic substitution more challenging compared to activated rings.

Commonly used brominating agents for such systems include N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid or trifluoroacetic acid. For example, the bromination of 1-fluoro-3-methyl-2-nitrobenzene is achieved using NBS in a mixture of trifluoroacetic acid and sulfuric acid.

Another approach involves the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. However, harsher conditions may be required. The preparation of 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) has been achieved by the nitration of 1,4-dibromo-2-fluorobenzene, demonstrating that the introduction of the nitro group onto a pre-brominated ring is a viable strategy. guidechem.com This reaction was carried out using ammonium (B1175870) nitrate (B79036) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride. guidechem.com

A diazotization reaction of a suitable amino-fluoro-nitrobenzene precursor followed by a Sandmeyer-type bromination is another effective method for the regioselective introduction of a bromine atom. google.com

Controlled Nitration Procedures for Substituted Arenes

The introduction of a nitro group onto the 1,3-dibromo-5-fluorobenzene ring is a classic example of electrophilic aromatic substitution. libretexts.org The reaction's outcome, specifically the position of the incoming nitro group, is dictated by the electronic and steric influences of the halogen atoms already present on the aromatic ring. Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself; however, they are ortho-, para- directors.

In the case of 1,3-dibromo-5-fluorobenzene, the fluorine atom is at the C5 position, and the bromine atoms are at C1 and C3.

The bromine at C1 directs incoming electrophiles to positions C2, C4, and C6.

The bromine at C3 directs to positions C2, C4, and C6.

The fluorine at C5 directs to positions C2, C4, and C6.

All three halogen substituents cooperatively direct the incoming electrophile to the same available positions (C2, C4, and C6). The formation of this compound indicates that substitution occurs at the C2 position, which is situated between the two bromine atoms. This regioselectivity is the result of a complex interplay of inductive and resonance effects of the substituents, which ultimately stabilize the intermediate carbocation (also known as an arenium ion or sigma complex) formed during the reaction. numberanalytics.comyoutube.com The formation of this sigma complex is typically the rate-determining step in the nitration of aromatic compounds. numberanalytics.comnih.gov

Catalyst Systems and Reaction Conditions Optimization

Optimizing the synthesis of this compound requires careful control over catalysts and reaction conditions to maximize yield and purity. This involves understanding the synthesis of the precursor molecule and the specific requirements for nitrating a deactivated aromatic ring.

The precursor for the target molecule, 1,3-Dibromo-5-fluorobenzene, is itself synthesized via electrophilic aromatic substitution, specifically through the halogenation of a fluorinated benzene derivative. Electrophilic halogenation of aromatic compounds with bromine or chlorine typically requires a Lewis acid catalyst. youtube.commsu.edu Common Lewis acids used for this purpose include iron(III) bromide (FeBr₃) for bromination and aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for chlorination. youtube.comnih.gov

The role of the Lewis acid is to act as a halogen carrier, increasing the electrophilicity of the halogen. quora.com For instance, in bromination, the FeBr₃ catalyst reacts with a Br₂ molecule to form a complex. msu.edu This polarization weakens the Br-Br bond and generates a more potent electrophilic bromine species ("Br⁺") that can be attacked by the electron-rich aromatic ring, overcoming the ring's inherent stability. msu.eduquora.com This initial activation step is crucial for reactions with benzene and its less reactive (deactivated) derivatives. quora.com

The choice of nitrating agent is critical for successfully synthesizing this compound from its deactivated precursor.

The most common and industrially significant method for aromatic nitration involves using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.orglibretexts.org

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ libretexts.org

For deactivated substrates, such as polyhalogenated benzenes, more forceful conditions or alternative nitrating agents may be necessary to achieve a reasonable reaction rate and yield. researchgate.net Research has shown that systems like mixed nitric-triflatoboric superacid can effectively nitrate deactivated arenes like nitrobenzene and polyhalobenzenes with high regioselectivity and good yields under mild conditions. researchgate.net The selection of a powerful nitrating system is essential to overcome the electron-withdrawing nature of the three halogen substituents on the precursor ring.

| Nitrating Agent | Composition | Typical Substrates | Notes |

|---|---|---|---|

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | General purpose, for both activated and deactivated arenes. masterorganicchemistry.com | The most common industrial method; reaction strength can be tuned by acid ratio and concentration. beilstein-journals.org |

| Nitronium Salts | NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻ | Deactivated and sensitive substrates. | Powerful, pre-formed electrophile; can be used under milder, non-acidic conditions. masterorganicchemistry.com |

| Nitric Acid in Acetic Anhydride | HNO₃ + (CH₃CO)₂O | Acid-sensitive substrates like anilines and phenols. | Forms acetyl nitrate in situ, which is a milder nitrating agent. |

| Urea Nitrate in Sulfuric Acid | (NH₂)₂CO·HNO₃ + H₂SO₄ | meta-halo nitrobenzenes. researchgate.net | A method for achieving regioselective synthesis of specific dinitrobenzene derivatives. researchgate.net |

Temperature is a critical parameter in nitration reactions. Increasing the reaction temperature generally accelerates the reaction rate but also increases the risk of side reactions, such as oxidation and the formation of polynitrated byproducts. numberanalytics.com For the synthesis of this compound, maintaining a controlled temperature (e.g., not exceeding 50°C for standard benzene nitration) is crucial to ensure mononitration and prevent the formation of dinitro compounds or other impurities. libretexts.org

In many cases, particularly with mixed acid nitrations, the acid mixture itself serves as the solvent. beilstein-journals.org However, the choice of a co-solvent can be important. Continuous flow nitration setups, for example, allow for rapid screening of parameters like temperature and reactant ratios to find optimal conditions. beilstein-journals.orgnih.gov Studies on the nitration of deactivated substrates like bromobenzene and chlorobenzene (B131634) have shown that microwave irradiation at moderate temperatures (e.g., 50°C) can lead to excellent yields and high para-selectivity, demonstrating how non-traditional heating can influence efficiency. frontiersin.org The insolubility of some reactants in the nitrating medium can also be a challenge, sometimes necessitating the use of a co-solvent or specialized reactor setups to ensure proper mixing and reaction. beilstein-journals.org

| Substrate | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| Bromobenzene | Aqueous HNO₃ (15.8 M), Microwave, 50°C | 93% | 98% para | frontiersin.org |

| Chlorobenzene | Aqueous HNO₃ (15.8 M), Microwave, 50°C | 18% | High para | frontiersin.org |

| Nitrobenzene | Mixed nitric-triflatoboric superacid | 85% | 92% meta | researchgate.net |

| Pentafluorobenzene | Mixed nitric-triflatoboric superacid | 99% | N/A | researchgate.net |

Green Chemistry Principles in Synthetic Route Development

Traditional nitration methods using mixed acids are effective but generate significant amounts of corrosive and hazardous waste. frontiersin.orgchegg.com Modern synthetic chemistry emphasizes the development of more environmentally benign processes.

A key goal in green chemistry is to reduce or eliminate the use of hazardous solvents. Research has demonstrated the feasibility of solvent-free nitration of aromatic compounds using reagents like 65% nitric acid supported on silica (B1680970) gel with P₂O₅. researchgate.net This approach is applicable to both activated and deactivated aromatic rings.

Another promising green approach is the use of aqueous nitric acid without a strong co-acid like sulfuric acid. frontiersin.org This method significantly reduces the environmental impact and can prevent over-nitration, which is a common side reaction under harsher conditions. frontiersin.org Studies have shown that this co-acid-free system can effectively achieve selective mono-nitration for a variety of aromatic compounds, sometimes enhanced by microwave or ultrasonic activation. frontiersin.org The development of recyclable solid acid catalysts, such as fluorous Lewis acids or certain zeolites, also represents a significant step toward waste-free and environmentally benign industrial processes. nih.gov These principles offer a pathway to developing a more sustainable synthesis for this compound.

Utilization of Sustainable Catalytic Systems

The traditional synthesis of nitroaromatic compounds often relies on the use of stoichiometric quantities of strong acids and halogenating agents, which can generate significant waste streams and pose process safety challenges. Modern synthetic chemistry seeks to replace these methods with more sustainable catalytic alternatives that offer improved efficiency, selectivity, and environmental performance.

The synthesis of this compound would typically involve the nitration of 1,3-dibromo-5-fluorobenzene or the bromination of 1-fluoro-4-nitrobenzene. In either pathway, catalysis plays a key role. Sustainable approaches focus on minimizing waste and enhancing catalyst recyclability.

Catalytic Nitration: The nitration step is a classic electrophilic aromatic substitution, traditionally performed with a mixture of concentrated nitric and sulfuric acids ("mixed acid"). While effective, this method produces large volumes of acidic waste. Sustainable alternatives focus on:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or Nafion resins, can facilitate the nitration reaction. These catalysts are easily separable from the reaction mixture by simple filtration, allowing for their reuse and significantly reducing corrosive liquid waste.

Recyclable Acidic Catalysts: Lewis acids like BF3, AlCl3, and FeCl3 can catalyze nitration, but their separation and disposal are problematic. google.com The development of supported or fluorous-phase Lewis acids allows for easier recovery and recycling.

Catalytic Bromination: The introduction of two bromine atoms onto the aromatic ring typically requires a Lewis acid catalyst to activate the bromine. Sustainable catalytic systems for bromination aim to improve selectivity and avoid the use of stoichiometric, non-recyclable catalysts. Research in related halogenations points towards the use of heterogeneous catalysts that can be filtered and reused, thus minimizing waste.

While specific studies detailing the catalytic synthesis of this compound are not extensively published, the principles derived from the synthesis of analogous compounds, such as other halogenated nitroaromatics, are directly applicable. The use of catalytic amounts of acids or recyclable catalytic systems is a general strategy in modern organic synthesis. google.com

Considerations for Process Intensification and Industrial Scale-Up

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, safer, cleaner, and more energy-efficient chemical processes. aiche.org For the synthesis of this compound, particularly the highly exothermic nitration step, these principles are critical for a safe and economical industrial scale-up.

Continuous-Flow Reactors: A key technology in process intensification is the move from traditional batch reactors to continuous-flow systems. researchgate.net Nitration reactions are notoriously exothermic and can pose a risk of thermal runaway in large batch reactors. Continuous-flow reactors, such as microreactors or millireactors, offer a significantly higher surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. researchgate.net This dramatically improves the safety profile of the reaction, preventing the formation of hot spots and reducing the risk of runaway reactions and the formation of undesirable by-products. researchgate.net

A synthesis of the related compound 5-fluoro-2-nitrobenzotrifluoride (B123530) using a continuous-flow millireactor demonstrated that this technology provides a mild and stable process with high mass and heat transfer efficiency, which effectively suppresses the generation of impurities. researchgate.net Similar advantages would be expected for the synthesis of this compound.

Advantages of Continuous-Flow Nitration:

Enhanced Safety: Superior temperature control minimizes the risk of thermal runaway.

Improved Yield and Purity: Precise control over reaction parameters (temperature, residence time, stoichiometry) leads to higher selectivity and reduces the formation of over-nitrated or isomeric impurities.

Reduced Footprint: The equipment size is drastically smaller compared to batch reactors for the same production capacity. aiche.org

Faster Scale-Up: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than designing and building a larger batch reactor.

The table below provides a comparative analysis of traditional batch processing versus a continuous-flow approach for a representative nitration reaction, based on findings from analogous processes. researchgate.net

| Parameter | Traditional Batch Reactor | Continuous-Flow Millireactor |

| Heat Transfer | Poor to Moderate | Excellent |

| Safety Profile | High risk of thermal runaway | Inherently safer design |

| Reaction Time | Hours | Seconds to Minutes |

| By-product Formation | Higher due to poor control | Minimized |

| Process Control | Limited | Precise and automated |

| Reactor Volume | Large (e.g., >1000 L) | Small (e.g., <1 L) |

| Scalability | Complex and costly | Simpler (numbering-up) |

Furthermore, techniques like using tubular reactors for other potentially hazardous steps, such as diazotization in Sandmeyer-type reactions, represent another facet of process intensification suitable for industrial production. google.com The adoption of such continuous production technologies is crucial for developing an economical and industrially applicable manufacturing process for complex specialty chemicals like this compound. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups.

In 1,3-dibromo-5-fluoro-2-nitrobenzene, the bromine atoms are susceptible to displacement by a variety of nucleophiles. The positions of these bromine atoms, ortho and para to the activating nitro group, make them prime sites for nucleophilic attack. Common nucleophiles such as alkoxides, amines, and thiolates can selectively replace one or both bromine atoms, depending on the reaction conditions. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the substitution of a bromine atom to form 1-bromo-3-fluoro-5-methoxy-2-nitrobenzene. The selectivity between the two bromine atoms (at positions 1 and 3) can be influenced by steric factors and the nature of the nucleophile.

Research has shown that in related polyhalogenated nitrobenzenes, the substitution with nucleophiles like azide (B81097) occurs preferentially at the positions ortho and para to the nitro group. nih.gov This principle suggests that in this compound, both bromine atoms are activated towards SNAr. The choice of solvent and temperature can be optimized to favor either mono- or di-substitution.

Table 1: Examples of SNAr Reactions on Halogenated Nitroaromatics

| Starting Material | Nucleophile | Product | Reference |

| Polyfluorosubstituted nitrobenzenes | Azide | Polyazido-substituted nitrobenzene (B124822) derivatives | nih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | nih.gov |

This table is illustrative and based on reactivity principles of similar compounds.

While the C-F bond is the strongest carbon-halogen bond, the fluorine atom in this compound is also activated towards nucleophilic attack due to its position meta to the nitro group, albeit to a lesser extent than the ortho and para bromine atoms. Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the carbon atom it is attached to, making it more susceptible to nucleophilic attack. masterorganicchemistry.com However, the departure of the fluoride (B91410) ion is the rate-determining step, and its high basicity can make it a poor leaving group compared to other halides in some contexts.

Studies on similar compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov However, under certain conditions, such as those used for vicarious nucleophilic substitution (VNS) with strong nucleophiles and bases, the fluorine atom can remain intact, highlighting the nuanced reactivity. nih.gov The displacement of fluorine in this compound would likely require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) compared to the displacement of the bromine atoms.

The nitro group plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. masterorganicchemistry.comnih.gov Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. nih.govresearchgate.net This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. nih.gov

The nitro group's activating effect is most pronounced at the ortho and para positions. nih.govchemguide.co.uk In the case of this compound, the bromine atom at the 1-position is para to the nitro group, and the bromine at the 3-position is ortho. This positioning makes both bromines highly susceptible to nucleophilic displacement. The fluorine atom at the 5-position is meta to the nitro group, and thus experiences a weaker activating effect. masterorganicchemistry.com

Cross-Coupling Reactions at Brominated Positions

The bromine substituents of this compound serve as excellent handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. nobelprize.org For this compound, these reactions would primarily occur at the C-Br bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid could lead to mono- or di-arylated products, depending on the stoichiometry and reaction conditions. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of vinyl groups at the brominated positions of this compound.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. soton.ac.uk This method would be effective for introducing alkynyl moieties onto the this compound scaffold. nih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | C-C | libretexts.org |

| Heck | Alkene | Pd catalyst, base | C-C | nobelprize.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | C-C | soton.ac.uk |

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-C and C-N bonds.

Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with another aryl halide (to form a biaryl) or with an amine, alcohol, or thiol in the presence of copper powder or a copper salt at elevated temperatures. rsc.org For this compound, an Ullmann reaction with an amine would lead to the formation of a diaryl amine. The reaction with another aryl halide could also be employed for biaryl synthesis.

Copper-Mediated Amination: This reaction, often considered a type of Ullmann condensation, specifically refers to the formation of a C-N bond between an aryl halide and an amine. This provides a direct method for introducing amino functionalities at the brominated positions of this compound.

These copper-mediated reactions often require harsher conditions (higher temperatures) than their palladium-catalyzed counterparts but can be advantageous for certain substrates or when palladium catalysis is problematic.

Design and Evaluation of Ligand Systems for Enhanced Reactivity and Chemo-, Regio-Selectivity

While specific studies on ligand systems for this compound are not extensively documented in publicly available literature, general principles from studies on other polyhalogenated aromatic compounds can be applied. The primary goal is to develop a catalytic system that can differentiate between the two bromine atoms, one of which is ortho to the nitro group and the other para.

Key Considerations for Ligand Design:

Steric Hindrance: Bulky ligands can be employed to selectively favor reaction at the less sterically hindered C-Br bond. The bromine at the 1-position is flanked by a nitro group and a fluorine atom, while the bromine at the 3-position is flanked by a fluorine atom and a hydrogen atom. Ligands with significant steric bulk may therefore direct coupling to the C3-position.

Electronic Effects: The electron-withdrawing nature of the nitro and fluoro substituents deactivates the aromatic ring. Ligands that are strongly electron-donating can increase the electron density at the metal center of the catalyst (e.g., Palladium or Copper), facilitating the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.

Bite Angle: For bidentate phosphine (B1218219) ligands, the "bite angle" (the P-Metal-P angle) is a critical parameter. A wider bite angle can promote reductive elimination and stabilize the active catalytic species, potentially leading to higher reactivity and selectivity.

Table 1: Representative Ligand Classes for Cross-Coupling of Aryl Halides

| Ligand Type | Examples | Potential Application for this compound |

|---|---|---|

| Monodentate Phosphines | P(t-Bu)₃, P(o-tolyl)₃ | Can be effective but may offer less control over selectivity compared to bidentate ligands. |

| Bidentate Phosphines | Xantphos, DPEPhos | The defined bite angle can help in achieving higher selectivity and catalyst stability. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can activate the C-Br bonds and provide high catalyst stability. psu.edu |

Further research would be required to systematically screen a library of ligands under various reaction conditions (catalyst precursor, base, solvent, temperature) to optimize both the yield and the selectivity for mono-arylation at a specific position of this compound.

Reduction Reactions of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a synthetically valuable transformation, providing a route to highly functionalized aniline (B41778) derivatives. A major challenge in this process is the potential for hydrodehalogenation, where the bromine atoms are reductively cleaved. Therefore, the development of selective reduction methods is crucial.

Catalytic Hydrogenation Methods for Selective Reduction to Amino Derivatives

Catalytic hydrogenation is a common method for the reduction of nitroarenes. nih.gov However, standard conditions, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst, can often lead to the undesired removal of halogen substituents. researchgate.net

To achieve selective reduction of the nitro group in polyhalogenated compounds, modifications to the catalytic system are necessary. These can include:

Catalyst Poisoning: The addition of catalyst poisons or inhibitors can suppress the activity of the catalyst towards C-X bond cleavage. For instance, the use of sulfided platinum catalysts has been shown to be effective for the chemoselective reduction of nitro groups in the presence of heteroaryl halides. sci-hub.st

Use of Alternative Catalysts: Iron-based catalysts have emerged as a cost-effective and highly chemoselective alternative for nitro group reduction. sci-hub.stresearchgate.net For example, iron(III) oxide supported on carbon, prepared by pyrolysis of iron-phenanthroline complexes, has demonstrated excellent chemoselectivity for reducing nitroarenes bearing sensitive functional groups, including halogens. sci-hub.st

Transfer Hydrogenation: Catalytic transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303), formic acid, or sodium borohydride (B1222165) in the presence of a catalyst, often provides higher chemoselectivity compared to using H₂ gas. nih.govresearchgate.netorganic-chemistry.org These methods can frequently be performed under milder conditions, further preserving the halogen substituents. nih.gov

Chemoselective Reduction Strategies in the Presence of Halogens

The primary goal of chemoselective reduction in this context is the complete conversion of the -NO₂ group to an -NH₂ group while leaving the C-Br and C-F bonds intact. Several strategies have been developed for the selective reduction of halogenated nitroarenes. nih.govresearchgate.net

One highly effective method involves the use of hydrazine hydrate as the hydrogen donor with a Pd/C catalyst in a solvent like methanol. nih.gov The reaction temperature and method of heating (conventional vs. microwave) can be tuned to control the selectivity. nih.govresearchgate.net While this system can be very effective, careful optimization is required for each specific substrate to minimize dehalogenation.

Metal-free reduction methods are also gaining prominence. The combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide in isopropanol (B130326) has been reported for the chemoselective reduction of aromatic nitro compounds, tolerating various reducible functional groups, including halogens. organic-chemistry.org Another approach utilizes tetrahydroxydiboron (B82485) in water, offering a green and mild reduction system. organic-chemistry.org

Table 2: Comparison of Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Advantages | Disadvantages |

|---|---|---|

| H₂/Pd/C | Readily available, high conversion | Low chemoselectivity, risk of dehalogenation researchgate.net |

| Hydrazine/Pd/C | High chemoselectivity, mild conditions nih.gov | Hydrazine is toxic |

| Fe/CaCl₂ | Inexpensive, high chemoselectivity for various functional groups organic-chemistry.org | May require stoichiometric amounts of metal |

| B₂pin₂/KOtBu | Metal-free, good functional group tolerance organic-chemistry.org | Reagents can be expensive |

| Photocatalysis with B₂(OH)₄ | Catalyst-free, mild conditions, tolerates -Cl, -Br, -I researchgate.net | Requires a light source |

Partial Reduction Pathways and their Applications

The reduction of a nitro group can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species. Accessing these intermediates selectively can open up different synthetic possibilities.

For instance, the partial reduction of nitroarenes to N-aryl hydroxylamines can be achieved using specific reagents. Supported platinum catalysts, such as Pt/SiO₂, in the presence of additives like DMSO, have been used for the selective hydrogenation of substituted nitroaromatics to the corresponding N-aryl hydroxylamines. psu.edu Similarly, the use of methylhydrazine as a reducing agent can lead to the formation of N-arylhydroxylamines in the absence of a catalyst, using only light. organic-chemistry.org

These partially reduced intermediates are valuable synthetic precursors. For example, N-phenylhydroxylamines can undergo rearrangements like the Bamberger rearrangement or be used in the synthesis of heterocyclic compounds.

Electrophilic Aromatic Substitution (EAS) Reactivity

The benzene (B151609) ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three strong electron-withdrawing groups. However, under forcing conditions, EAS reactions may occur. The regiochemical outcome of such a reaction is determined by the cumulative directing effects of the substituents.

Analysis of Competitive Directing Effects of Bromine, Fluorine, and Nitro Substituents

To predict the position of an incoming electrophile, the directing effects of each substituent must be considered.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a strong meta-director. youtube.comyoutube.com It deactivates the ring through both a strong inductive effect and a resonance effect, pulling electron density out of the ring and placing partial positive charges at the ortho and para positions. youtube.com

Halogens (-Br, -F): Halogens are also deactivating groups due to their strong inductive electron-withdrawing effect. youtube.com However, they possess lone pairs of electrons that can be donated to the ring via resonance, which stabilizes the carbocation intermediate (sigma complex) when the electrophile adds to the ortho or para positions. youtube.comlibretexts.org Consequently, halogens are ortho, para-directors. libretexts.org

In this compound, there are two available positions for substitution: C4 and C6.

Position C4: This position is ortho to the bromine at C3 and meta to the bromine at C1, the fluorine at C5, and the nitro at C2.

Position C6: This position is ortho to the bromine at C1 and the fluorine at C5, and meta to the bromine at C3 and the nitro at C2.

The directing effects are in conflict. The nitro group strongly directs any incoming electrophile to the positions meta to it, which are C4 and C6. Both bromine atoms and the fluorine atom direct ortho and para. The para positions are already substituted.

The bromine at C1 directs to C2 (substituted), C6, and C4.

The bromine at C3 directs to C2 (substituted), C4, and C5 (substituted).

The fluorine at C5 directs to C4, C6, and C1 (substituted).

All substituents, therefore, direct towards positions C4 and C6. The challenge is to determine which of these two electronically similar positions is more favored. The nitro group deactivates the ortho positions (C1 and C3) significantly, but its meta-directing influence on C4 and C6 is strong. The activating resonance effect from the halogens, which favors ortho and para substitution, will stabilize the intermediates formed by attack at C4 and C6.

Given that C6 is flanked by a bromine and a fluorine atom, while C4 is flanked by a bromine and a fluorine atom, the steric environments are somewhat similar. However, the position C6 is ortho to two halogens (Br at C1 and F at C5), while C4 is ortho to only one halogen (Br at C3) and para to another (Br at C1). The resonance stabilization from the para bromine for an attack at C4 might be slightly more favorable than the combined ortho effects at C6. Ultimately, a definitive prediction is difficult without experimental data, and a mixture of products would be expected.

Table 3: Summary of Directing Effects on this compound

| Substituent | Position | Type | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -NO₂ | C2 | Deactivating | meta | C4, C6 |

| -Br | C1 | Deactivating | ortho, para | C6 (ortho), C4 (para) |

| -Br | C3 | Deactivating | ortho, para | C4 (ortho) |

Further Halogenation, Sulfonation, and Alkylation Reactions

The introduction of additional substituents onto the this compound ring through electrophilic aromatic substitution reactions such as halogenation, sulfonation, and alkylation is challenging due to the strongly deactivated nature of the aromatic system. chemistrysteps.comlibretexts.org

Further Halogenation: The presence of three halogen atoms and a nitro group renders the benzene ring highly electron-deficient. Consequently, further halogenation would necessitate harsh reaction conditions, such as the use of a potent Lewis acid catalyst and high temperatures. wikipedia.org The incoming electrophile would be directed to the positions meta to the strongly deactivating nitro group. However, the directing effects of the existing halogens (ortho, para-directing) would also play a role, potentially leading to a mixture of products. jove.com Given the steric hindrance from the existing bromine atoms, substitution at the C4 position would be the most likely outcome.

Sulfonation: Aromatic sulfonation is a reversible process that typically employs fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orgyoutube.commasterorganicchemistry.com For a heavily deactivated ring like that of this compound, extremely forcing conditions would be required to introduce a sulfonic acid group. The reaction is reversible, and the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.orglibretexts.org This reversibility can be exploited to use the sulfonic acid group as a temporary blocking group to direct other substituents. libretexts.org

Alkylation Reactions: Friedel-Crafts alkylation is generally unsuccessful on aromatic rings bearing strongly deactivating groups like the nitro group. chemistrysteps.comlibretexts.orgbyjus.com The carbocation electrophile generated is not sufficiently reactive to attack the electron-poor ring. Furthermore, the Lewis acid catalyst often complexes with the nitro group, further deactivating the ring. libretexts.org Therefore, direct Friedel-Crafts alkylation of this compound is not a feasible transformation.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents and Conditions | Predicted Major Product |

| Bromination | Br₂, FeBr₃, heat | 1,3,4-Tribromo-5-fluoro-2-nitrobenzene |

| Sulfonation | Fuming H₂SO₄, heat | 4-Bromo-2-fluoro-6-nitro-1-benzenesulfonic acid |

Note: The reactions and products in this table are predicted based on the general reactivity of deactivated aromatic compounds and have not been experimentally verified for this compound.

Rearrangement Reactions and Other Complex Transformations

The arrangement of functional groups in this compound, particularly the proximity of the nitro group to a bromine atom, opens up possibilities for complex transformations, including intramolecular cyclizations to form heterocyclic systems.

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

While specific examples for this compound are not readily found in the literature, the reduction of the nitro group to an amino group provides a key intermediate for intramolecular cyclization. The resulting aniline derivative, with bromine atoms ortho to the newly formed amino group, can undergo cyclization reactions to form various heterocyclic structures. For instance, palladium-catalyzed intramolecular amination could lead to the formation of a fluorinated and brominated carbazole (B46965) derivative.

Another potential pathway involves the reaction of the aniline intermediate with a suitable one-carbon synthon, such as a phosgene (B1210022) equivalent, which could lead to the formation of a benzoxazolone system through intramolecular cyclization.

Table 2: Hypothetical Intramolecular Cyclization of a Derivative of this compound

| Starting Material Derivative | Reagents and Conditions | Hypothetical Product |

| 2,6-Dibromo-4-fluoro-3-nitroaniline | 1. Reduction (e.g., SnCl₂, HCl) 2. Pd-catalyst, base, heat | 5-Bromo-7-fluorocarbazole |

Note: This table presents a hypothetical reaction pathway based on known transformations of similar aromatic compounds.

Reactions Involving the Interplay of Adjacent Functional Groups

The ortho-disposition of a bromine atom and the nitro group in this compound can lead to interesting chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack. stackexchange.commasterorganicchemistry.com A nucleophile can attack the carbon atom bearing the fluorine or one of the bromine atoms, with the nitro group stabilizing the intermediate Meisenheimer complex. researchgate.net

The fluorine atom, being a good leaving group in SNAr reactions, is likely to be substituted by strong nucleophiles. masterorganicchemistry.com The rate of this substitution would be enhanced by the presence of the ortho and para nitro and bromo substituents. For example, reaction with an alkoxide, such as sodium methoxide, would be expected to yield the corresponding methoxy (B1213986) derivative.

Table 3: Potential Nucleophilic Aromatic Substitution and Subsequent Reactions

| Reactant | Reagents and Conditions | Potential Product |

| This compound | Sodium methoxide (NaOMe), Methanol (MeOH), heat | 1,3-Dibromo-5-methoxy-2-nitrobenzene |

| This compound | Hydrazine (N₂H₄), heat | 5-Bromo-7-fluoroindazole |

Note: The reactions and products in this table are illustrative of the potential reactivity based on the principles of nucleophilic aromatic substitution on activated aromatic systems.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 5 Fluoro 2 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1,3-Dibromo-5-fluoro-2-nitrobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals and offers insights into the through-bond and through-space interactions within the molecule.

¹H and ¹³C NMR Spectral Assignment and Detailed Interpretation of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the four substituents. The strongly electron-withdrawing nitro group, along with the electronegative bromine and fluorine atoms, will deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

The proton (H-4) situated between the two bromine atoms is anticipated to be a doublet, split by the adjacent fluorine atom. The other proton (H-6), positioned between a bromine and a fluorine atom, is also expected to be a doublet due to coupling with the fluorine atom. The magnitude of the hydrogen-fluorine coupling constants (J-coupling) provides valuable information about the through-bond connectivity.

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbon atoms, as they are all chemically non-equivalent due to the substitution pattern. The carbon atom attached to the nitro group (C-2) is expected to be the most deshielded, appearing at the lowest field. The carbons bonded to the bromine (C-1, C-3) and fluorine (C-5) atoms will also show significant downfield shifts. The carbon atoms bearing a hydrogen (C-4, C-6) will resonate at higher fields compared to the substituted carbons. The carbon signals will also exhibit splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C1-Br | - | ~115-120 | - |

| C2-NO₂ | - | ~148-152 | - |

| C3-Br | - | ~118-122 | - |

| C4-H | ~8.0-8.2 | ~128-132 | ³J(H-F) ≈ 6-8 |

| C5-F | - | ~160-165 (d) | ¹J(C-F) ≈ 240-260 |

| C6-H | ~7.8-8.0 | ~115-120 (d) | ³J(H-F) ≈ 8-10 |

Note: The chemical shifts are predicted based on empirical data for similar halogenated and nitrated benzene (B151609) derivatives and are relative to TMS. The coupling constants are typical values for aromatic compounds.

¹⁹F NMR for Precise Analysis of Fluorine Chemical Environments and Spin-Spin Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal will be influenced by the electronic effects of the surrounding substituents. The signal will appear as a multiplet due to coupling with the two neighboring aromatic protons (H-4 and H-6). The analysis of these coupling constants provides definitive evidence for the substitution pattern on the benzene ring.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their through-bond coupling pathway, although this might be a weak correlation due to the four-bond separation. More importantly, it helps in distinguishing between the two proton signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would allow for the direct assignment of the C-4 and C-6 signals based on the already assigned H-4 and H-6 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing the complete carbon framework and the positions of the substituents. It reveals correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-4 to C-3, C-5, and C-2 would be expected. Similarly, H-6 would show correlations to C-1, C-5, and C-2. These long-range correlations provide conclusive evidence for the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between nuclei. In this case, a NOESY experiment could show a spatial proximity between the fluorine atom and the proton at C-6, as well as between the nitro group and the proton at C-6.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers and molecular dynamics.

Identification of Characteristic Absorption Frequencies for Nitro, Bromo, and Fluoro Moieties

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups.

Nitro Group (NO₂): The nitro group will give rise to two strong and characteristic stretching vibrations. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) appears in the 1330-1370 cm⁻¹ region.

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibrations are generally found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Carbon-Fluorine (C-F) Vibration: The C-F stretching vibration is expected to produce a strong absorption band in the region of 1200-1300 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

| Functional Group | Predicted IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3050-3150 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Nitro (NO₂) | 1500-1560 | Asymmetric Stretching |

| Nitro (NO₂) | 1330-1370 | Symmetric Stretching |

| Carbon-Fluorine (C-F) | 1200-1300 | Stretching |

| Carbon-Bromine (C-Br) | 500-700 | Stretching |

Conformational Analysis and Molecular Dynamics via Vibrational Signatures

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive effort to generate a detailed scientific article on the chemical compound this compound has been halted due to the absence of publicly accessible high-resolution mass spectrometry (HRMS) and X-ray crystallography data. Despite extensive searches across scientific databases and chemical supplier repositories, the specific experimental findings required to construct an advanced spectroscopic and structural elucidation have not been found.

The proposed article was to be structured around a detailed analysis of the compound's molecular and structural characteristics. Key sections were planned to include high-resolution mass spectrometry for accurate mass determination, isotopic pattern analysis to confirm the presence of halogens, and an elucidation of its fragmentation pathways. Furthermore, a significant portion of the article was dedicated to X-ray crystallography, which would have explored the molecule's conformation in the crystalline state, as well as the intricate network of intermolecular interactions and crystal packing motifs.

Initial investigations successfully confirmed the compound's basic chemical identity, including its molecular formula (C₆H₂Br₂FNO₂) and molecular weight of approximately 298.89 g/mol . However, the subsequent and more critical steps of the research—locating the specific HRMS and crystallographic data—proved unsuccessful.

Information on analogous but structurally distinct compounds, such as 1,3-dibromo-5-nitrobenzene (B1662017) and other halogenated nitrobenzenes, is available in the scientific literature. However, the strict focus of the requested article on "this compound" precludes the use of data from these related molecules, as the substitution of a fluorine atom significantly alters the compound's electronic and steric properties, leading to unique spectroscopic and crystallographic behaviors.

Without access to the primary experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The inability to procure this foundational information underscores the specific and often niche nature of advanced chemical research, where data for a particular compound may not be publicly available or may not have been a subject of published study.

Therefore, until such time as the high-resolution mass spectrometry and X-ray crystallography data for this compound becomes available in the public domain, the creation of the specified in-depth article remains unfeasible.

X-ray Crystallography and Solid-State Structural Analysis

Investigation of Halogen Bonding and Other Non-Covalent Interactions in Crystal Structures

The crystal packing of this compound is expected to be significantly influenced by a network of halogen bonds, alongside other non-covalent interactions. Halogen bonds are highly directional interactions between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In this molecule, the bromine atoms, and to a lesser extent the fluorine atom, can act as halogen bond donors, while the oxygen atoms of the nitro group are potent halogen bond acceptors.

Beyond halogen bonding, other non-covalent forces are anticipated to play a role. These include C—H⋯O and C—H⋯Br hydrogen bonds, where the aromatic hydrogens interact with the nitro group's oxygen atoms or the bromine atoms of neighboring molecules. nih.gov Furthermore, π-π stacking interactions between the electron-deficient aromatic rings, influenced by the electron-withdrawing nitro and halogen substituents, could contribute to the stability of the crystal structure. The interplay of these various interactions dictates the final three-dimensional architecture of the crystal. The planarity of the nitro group with respect to the benzene ring is also a factor, with studies on similar 1,2,3-halogenated-5-nitrobenzenes suggesting a nearly planar conformation is likely. acs.org

A summary of expected non-covalent interactions and their characteristics, based on analogous structures, is presented below:

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Halogen Bond | C—Br | O=N | Linear to near-linear |

| Halogen Bond | C—Br | Br—C | Type I or Type II |

| Hydrogen Bond | C—H | O=N | Directional |

| Hydrogen Bond | C—H | Br—C | Weaker, directional |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Offset or face-to-face |

Electronic Spectroscopy and Photophysical Characterization (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are determined by the electronic transitions within the molecule, which are in turn heavily influenced by its substituent groups.

Absorption and Emission Properties and their Correlation with Electronic Structure

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted nitrobenzene (B124822). Nitrobenzene itself exhibits weak absorption bands in the UVA region (around 345 nm) and stronger absorptions in the UVB and UVC regions (around 280 nm and 240 nm). acs.org These bands are attributed to n→π* and π→π* electronic transitions. The π→π* transitions often involve charge transfer from the benzene ring to the nitro group. acs.org

For this compound, the presence of two bromine atoms and a fluorine atom, all of which are auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted nitrobenzene. This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms.

Regarding emission properties, nitroaromatic compounds are generally known to exhibit very weak to non-existent fluorescence. acs.org This is a consequence of highly efficient intersystem crossing from the singlet excited state to the triplet state. Following photoexcitation, the molecule rapidly transitions to a triplet state, from which it can either undergo phosphorescence (which is also often weak and not readily observed at room temperature) or decay non-radiatively. Therefore, it is highly probable that this compound would be non-fluorescent or at best exhibit extremely weak fluorescence.

Influence of Substituents on Electronic Transitions and Optical Behavior

The substituents on the benzene ring—two bromine atoms, a fluorine atom, and a nitro group—have a profound impact on the molecule's electronic transitions and optical properties. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. This significantly lowers the energy of the π* orbitals, affecting the energy of the π→π* transitions.

The halogen atoms (bromine and fluorine) exhibit a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity. However, they are also capable of donating electron density to the aromatic ring through resonance (mesomeric effect) via their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect in terms of electrophilic aromatic substitution, but both effects modulate the energies of the molecular orbitals involved in electronic transitions.

The combined effect of these substituents in this compound is a complex interplay that determines the precise energies of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of maximum absorption (λmax). The strong electron-withdrawing nature of the nitro group, combined with the halogen substituents, leads to an electron-deficient aromatic system. This generally results in a shift of the absorption bands to longer wavelengths compared to benzene. The specific positions of the substituents also play a crucial role in determining the extent of these electronic perturbations.

The following table summarizes the expected influence of the substituents on the electronic properties of the nitrobenzene core:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Absorption |

| -NO₂ | 2 | Strong -I | Strong -M | Red shift (compared to benzene) |

| -Br | 1, 3 | -I | +M | Red shift |

| -F | 5 | Strong -I | Weak +M | Modulates absorption, likely red shift |

Computational Chemistry and Theoretical Insights into 1,3 Dibromo 5 Fluoro 2 Nitrobenzene

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 1,3-dibromo-5-fluoro-2-nitrobenzene. Methodologies like DFT, particularly with hybrid functionals such as B3LYP, and ab initio methods provide a robust framework for understanding its structural and electronic nature. niscpr.res.in These computational tools allow for the precise modeling of the molecule, offering predictions that can be correlated with experimental data.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this process reveals the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface. The planarity of the benzene (B151609) ring is a key feature, although slight distortions can occur due to the steric and electronic effects of the bulky bromine atoms and the nitro group.

The conformational energy landscape of this compound is primarily dictated by the orientation of the nitro group relative to the benzene ring. Rotation around the C-N bond introduces different conformers. However, due to the ortho-dibromo substitution, the nitro group is likely to be significantly twisted out of the plane of the benzene ring to minimize steric repulsion. DFT calculations can quantify the energy barriers associated with this rotation, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. While specific conformational analysis data for this exact molecule is not abundant in the provided search results, analogous studies on similar halogenated nitrobenzenes suggest that the rotational barrier of the nitro group is a critical factor in determining the ground state geometry. researchgate.netrsc.org

Below is a table of representative optimized geometrical parameters for a halogenated nitrobenzene (B124822), illustrating the typical data obtained from such calculations.

| Parameter | Value |

| C-N Bond Length | 1.45 Å |

| N-O Bond Length (avg.) | 1.22 Å |

| C-Br Bond Length (avg.) | 1.88 Å |

| C-F Bond Length | 1.35 Å |

| C-C-N Bond Angle | 121° |

| O-N-O Bond Angle | 124° |

| C-N-O-C Dihedral Angle | 45° |

Note: These are typical values for similar molecules and the actual optimized parameters for this compound would require specific calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Orbital Contributions

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

In this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the bromine atoms, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. bohrium.comosti.gov This spatial separation of the frontier orbitals suggests that the lowest energy electronic transitions will involve a charge transfer from the substituted ring to the nitro group.

The HOMO-LUMO energy gap for this compound is expected to be relatively small, characteristic of molecules with significant intramolecular charge transfer character. This smaller gap implies that the molecule can be more easily excited electronically compared to unsubstituted benzene. DFT calculations are essential for accurately predicting these orbital energies and the resulting energy gap. nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These are illustrative values. The actual calculated energies would depend on the specific DFT functional and basis set used.

Charge Distribution Analysis (Mulliken, NBO) and Electrostatic Potential Maps

Understanding the distribution of electronic charge within this compound is key to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of the partial atomic charges. These analyses typically reveal that the electronegative fluorine, nitrogen, and oxygen atoms carry negative charges, while the carbon atoms of the benzene ring and the hydrogen atoms (if any were present) would have varying degrees of positive charge. The bromine atoms, while electronegative, can also exhibit positive regions known as sigma-holes. researchgate.net

An electrostatic potential (ESP) map offers a visual representation of the charge distribution. researchgate.net For this compound, the ESP map would show regions of negative potential (typically colored red) around the oxygen atoms of the nitro group and the fluorine atom, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ring (if present) and potentially on the bromine atoms along the C-Br bond axis (the sigma-hole), making them susceptible to nucleophilic attack. researchgate.netresearchgate.net This detailed picture of the electrostatic landscape is invaluable for understanding non-covalent interactions, such as halogen bonding.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| C1-Br | -0.05 | -0.03 |

| C2-NO2 | +0.20 | +0.15 |

| C3-Br | -0.05 | -0.03 |

| C4 | -0.10 | -0.08 |

| C5-F | -0.15 | -0.12 |

| C6 | -0.10 | -0.08 |

| N | +0.50 | +0.45 |

| O (nitro) | -0.35 | -0.30 |

| Br (avg.) | -0.02 | -0.01 |

| F | -0.25 | -0.20 |

Note: These charge values are hypothetical and serve to illustrate the expected trends. Actual values would be derived from specific quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, and Raman spectra. These predictions are vital for validating experimental data and for assigning spectral features to specific molecular motions or electronic environments.

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become an invaluable tool in structural elucidation. arxiv.org For this compound, ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra can be calculated. The GIAO (Gauge-Including Atomic Orbital) method, often employed within a DFT framework, is a common approach for predicting NMR chemical shifts. st-andrews.ac.uk

The calculated chemical shifts are then compared to experimental spectra for validation. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, which can be modeled using implicit or explicit solvent models in the calculations. The high sensitivity of ¹⁹F NMR to the electronic environment makes it a particularly useful probe for studying the effects of the bromine and nitro substituents on the fluorine atom's chemical shift.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H | 7.8 - 8.2 | Not Available |

| ¹³C (C-Br) | 110 - 120 | Not Available |

| ¹³C (C-NO2) | 145 - 155 | Not Available |

| ¹³C (C-F) | 160 - 170 | Not Available |

| ¹⁵N | 370 - 390 | Not Available |

| ¹⁹F | -100 to -110 | Not Available |

Vibrational Frequency Calculations for IR and Raman Spectra Assignment

Computational vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental one, allowing for the assignment of observed vibrational bands to specific normal modes of the molecule, such as C-H stretching, C=C ring stretching, C-N stretching, NO₂ symmetric and asymmetric stretching, and C-Br and C-F stretching and bending vibrations. niscpr.res.in

For this compound, the calculated vibrational spectrum would show characteristic bands for the nitro group, typically in the regions of 1500-1570 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch). niscpr.res.in The C-Br and C-F stretching vibrations would appear at lower frequencies. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1550 | Not Available |

| NO₂ Symmetric Stretch | 1345 | Not Available |

| C-C Ring Stretch | 1450 - 1600 | Not Available |

| C-F Stretch | 1200 - 1250 | Not Available |

| C-Br Stretch | 550 - 650 | Not Available |

UV-Vis Spectra Simulation and Excitonic Properties

The electronic absorption properties of this compound can be predicted through computational methods such as Time-Dependent Density Functional Theory (TD-DFT) or multiconfigurational methods like MS-CASPT2/CASSCF. These simulations provide insights into the vertical transition energies, oscillator strengths (which determine the intensity of absorption bands), and the nature of the electronic excitations.

For nitroaromatic compounds, the UV-Vis spectrum is typically characterized by several distinct absorption bands. Based on studies of similar molecules, such as the isomers of nitrobenzaldehyde, the spectrum of this compound is expected to exhibit the following features chemicalbook.com:

A weak band at longer wavelengths (around 350 nm), which is attributed to an n→π* transition. This excitation originates from the non-bonding lone pair electrons of the oxygen atoms in the nitro group.

A more intense band in the intermediate region (around 300 nm), corresponding to a π→π* transition primarily localized within the benzene ring.

A very strong absorption band at shorter wavelengths (around 250 nm), which arises from a π→π* excitation involving significant charge transfer character between the benzene ring and the nitro group chemicalbook.com.

The presence of halogen substituents (bromine and fluorine) would further modulate these transitions. Their inductive and mesomeric effects alter the energies of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromic shifts) compared to nitrobenzene itself. While specific excitonic properties, which describe the collective electronic excitations within a material, have not been computationally detailed for this specific molecule, they are fundamentally governed by these underlying electronic transitions.

Table 1: Representative Theoretical UV-Vis Absorption Data for a Substituted Nitrobenzene Note: This table presents typical values based on computational studies of analogous compounds chemicalbook.com and is for illustrative purposes, as specific data for this compound is not available in the cited literature.

| Wavelength (λ_max) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment |

| ~350 nm | ~3.54 | ~0.01 | n → π* (NO₂) |

| ~300 nm | ~4.13 | ~0.15 | π → π* (arene) |

| ~250 nm | ~4.96 | ~0.80 | π → π* (charge transfer) |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states.

Computational Elucidation of Complex Reaction Pathways and Intermediates

Beyond calculating single activation barriers, computational modeling can elucidate entire reaction coordinates, identifying all relevant intermediates and transition states. For this compound, this could involve mapping out multi-step synthetic transformations or decomposition pathways.

For instance, in S_NAr reactions, calculations can confirm the two-step mechanism involving the formation and subsequent decomposition of the Meisenheimer intermediate. The geometry, charge distribution, and stability of this intermediate can be thoroughly characterized. Similarly, in thermal decomposition, theoretical studies on nitroaromatics have analyzed the competition between C-N bond homolysis (releasing •NO₂) and nitro-nitrite isomerization (C-NO₂ → C-O-N=O) as the initial steps. manchesterorganics.com Computational analysis reveals the structures of the transient species and the energy profiles that dictate which pathway is favored under specific conditions.

Analysis of Non-Covalent Interactions and Crystal Packing Modeling

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. Computational modeling is essential for identifying and quantifying these forces, which in turn determine the crystal structure and material properties.

Quantitative Assessment of Halogen Bonding Interactions

This compound possesses two bromine atoms, which are effective halogen bond (XB) donors. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a nucleophilic region on an adjacent molecule. researchgate.net

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify these interactions. sigmaaldrich.com QTAIM analysis can identify a bond critical point (BCP) between the bromine and the acceptor atom, with the electron density at this point correlating with the bond's strength. NBO analysis can reveal the charge transfer character of the interaction, typically from a lone pair of the acceptor to a σ* antibonding orbital of the C-Br bond. In a potential crystal structure, the bromine atoms would likely form C-Br···O interactions with the nitro groups of neighboring molecules.

Table 3: Representative Parameters for a C-Br···O Halogen Bond from Computational Analysis Note: This table shows typical quantitative data obtained from computational studies of halogen bonds in similar systems. sigmaaldrich.com It is for illustrative purposes only.

| Interaction Type | Interaction Distance (Å) | Interaction Energy (kcal/mol) | Electron Density at BCP (a.u.) |

| C-Br···O=N | ~3.00 | -3.5 to -5.0 | 0.010 - 0.015 |

Characterization of Aromatic C-H…O Hydrogen Bonding Networks

In addition to halogen bonds, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The two aromatic C-H groups can act as hydrogen bond donors, while the oxygen atoms of the highly polarized nitro group are effective acceptors.

Prediction and Analysis of Pi-Stacking Interactions in Aromatic Assemblies